molecular formula C12H12OS B8648125 2-(3-Ethoxyphenyl)thiophene

2-(3-Ethoxyphenyl)thiophene

Cat. No.: B8648125
M. Wt: 204.29 g/mol
InChI Key: LGZQONKICPXUTG-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)thiophene is a thiophene derivative featuring a 3-ethoxyphenyl substituent attached to the thiophene ring. Thiophene-based compounds are widely studied for their diverse applications in pharmaceuticals, materials science, and industrial chemistry . The ethoxy moiety may modulate interactions with biological targets, such as enzymes or receptors, by altering electron density or hydrogen-bonding capacity.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(3-ethoxyphenyl)thiophene

InChI

InChI=1S/C12H12OS/c1-2-13-11-6-3-5-10(9-11)12-7-4-8-14-12/h3-9H,2H2,1H3

InChI Key

LGZQONKICPXUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Thiophene derivatives exhibit varied biological and physicochemical properties depending on substituents and heterocyclic modifications. Below is a detailed comparison with key analogs:

Substituent Effects on Bioactivity
Compound Substituent(s) Biological Activity Key Findings Reference
2-(3-Ethoxyphenyl)thiophene 3-Ethoxyphenyl Not explicitly reported Hypothesized to improve solubility and target binding due to ethoxy group. N/A
2-/3-Thiophene analogs Phenyl, thiazole, pyrazole BCATm inhibition Thiophene (e.g., 8f , 8g ) showed potency comparable to phenyl analogs; thiazole (8h , 8i ) and pyrazole (8j ) had reduced activity.
5-Nitrothiophene Nitro group Antimycobacterial Releases NO via nitroreductase activation, effective against M. tuberculosis .
2-Acetyl-3-methylthiophene Acetyl, methyl Research applications Used in materials science; acetyl group enhances electronic properties.
2,2'-Bithiophene Bithiophene core Material science applications Used in organic electronics; dimeric structure improves conjugation.

Structural Insights :

  • Electron-Withdrawing Groups (e.g., nitro): Nitrothiophenes (e.g., TP053) undergo reductive activation to release nitric oxide (NO), a mechanism critical for antimycobacterial activity .
Heterocycle Comparisons
  • Thiophene vs. Thiazole/Pyrazole : In BCATm inhibitors, thiophene analogs retained enzymatic potency, while thiazole and pyrazole derivatives showed reduced activity due to unfavorable steric or electronic effects .
  • Thiophene vs. Furan/Imidazole : Thiophene’s sulfur atom enhances aromatic stability compared to furan, while imidazole’s basicity limits compatibility in certain catalytic systems .
Physicochemical Properties
Property This compound (Predicted) 5-Nitrothiophene 2,2'-Bithiophene
LogP (Lipophilicity) ~3.5 (moderate) ~1.8 (polar) ~2.9
Solubility Moderate in organic solvents Low Low
Thermal Stability High Moderate High

Notes:

  • The ethoxy group in this compound may enhance aqueous solubility compared to nonpolar analogs like 2,2'-bithiophene.
  • Nitrothiophenes exhibit polar characteristics due to the nitro group, limiting membrane permeability .

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